2-(2-fluoro-N-methylsulfonylanilino)acetamide
Description
2-(2-fluoro-N-methylsulfonylanilino)acetamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties. This compound is characterized by the presence of a fluoro group and a methylsulfonyl group attached to an aniline ring, which is further connected to an acetamide moiety.
Properties
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O3S/c1-16(14,15)12(6-9(11)13)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKVQNYAAALTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoro-N-methylsulfonylanilino)acetamide typically involves the reaction of 2-fluoroaniline with methylsulfonyl chloride to form 2-fluoro-N-methylsulfonylaniline. This intermediate is then reacted with chloroacetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluoro-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted anilines.
Scientific Research Applications
2-(2-fluoro-N-methylsulfonylanilino)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-fluoro-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis in microorganisms and cancer cells. The compound’s fluoro and methylsulfonyl groups enhance its binding affinity and specificity towards these targets, leading to effective inhibition of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluoro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide
- 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-fluorophenyl)acetamide
Uniqueness
2-(2-fluoro-N-methylsulfonylanilino)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group at the ortho position relative to the aniline nitrogen enhances its reactivity and binding interactions compared to similar compounds with different substitution patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
